molecular formula C11H14BrNO B8013445 3-[2-(3-Bromophenyl)ethoxy]azetidine

3-[2-(3-Bromophenyl)ethoxy]azetidine

Cat. No.: B8013445
M. Wt: 256.14 g/mol
InChI Key: CQCLRIDBHYWJTP-UHFFFAOYSA-N
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Description

3-[2-(3-Bromophenyl)ethoxy]azetidine is a synthetically versatile chemical building block of interest in medicinal chemistry and drug discovery research. This compound features an azetidine ring, a four-membered nitrogen-containing heterocycle that is increasingly valued for its ability to impart favorable three-dimensionality and improve the physicochemical properties of drug-like molecules . The scaffold incorporates a phenethylamine-like motif, a structure common to numerous neurotransmitters and biologically active compounds, which makes it a compelling core for derivatization in the design of central nervous system (CNS)-targeted libraries . The azetidine ring is recognized for introducing conformational constraint, which can enhance target selectivity and metabolic stability . The 3-bromophenyl moiety serves as a versatile handle for further functionalization via modern cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing researchers to rapidly explore chemical space and generate structural diversity . As a research chemical, this compound is primarily utilized as a key intermediate in the synthesis of more complex, pharmaceutically relevant scaffolds, including spirocyclic and fused ring systems . Its application is foundational for constructing novel molecular architectures for high-throughput screening and structure-activity relationship (SAR) studies. Please note: This product is for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[2-(3-bromophenyl)ethoxy]azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14BrNO/c12-10-3-1-2-9(6-10)4-5-14-11-7-13-8-11/h1-3,6,11,13H,4-5,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQCLRIDBHYWJTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OCCC2=CC(=CC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 3 2 3 Bromophenyl Ethoxy Azetidine and Analogs

Retrosynthetic Analysis of the 3-[2-(3-Bromophenyl)ethoxy]azetidine Scaffold

Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of logical bond disconnections. lkouniv.ac.inwikipedia.org This approach allows for the systematic planning of a synthetic route.

The azetidine (B1206935) ring is a strained four-membered heterocycle, and its synthesis often presents challenges. researchgate.netrsc.org Common disconnection strategies for the azetidine ring in the target molecule involve breaking one of the carbon-nitrogen (C-N) bonds. lkouniv.ac.innumberanalytics.com This leads to precursors that can form the ring through intramolecular cyclization. A primary retrosynthetic disconnection of the azetidine C-N bond points to a γ-amino alcohol derivative as a key intermediate. This strategy relies on the formation of the azetidine ring via an intramolecular nucleophilic substitution, a common and effective method. researchgate.netorganic-chemistry.org

Another approach involves a [2+2] cycloaddition reaction, such as the aza Paternò-Büchi reaction between an imine and an alkene, although this is less common for this specific substitution pattern. rsc.orgnih.gov Ring expansion of aziridines or ring contraction of pyrrolidines are also viable but more complex strategies for forming the azetidine core. magtech.com.cnrsc.org

The ether linkage in this compound can be disconnected to reveal two key fragments: an azetidin-3-ol (B1332694) derivative and a 2-(3-bromophenyl)ethyl halide or sulfonate. This disconnection points towards a Williamson ether synthesis, a robust and widely used method for forming ethers. orgoreview.comorganic-chemistry.org In the forward synthesis, the hydroxyl group of azetidin-3-ol would be deprotonated with a base to form an alkoxide, which then acts as a nucleophile to displace the leaving group on the 2-(3-bromophenyl)ethyl moiety. libretexts.org

Alternatively, the disconnection can be made at the C-O bond of the ethoxy side chain, leading to 3-bromoazetidine (B1339375) and 2-(3-bromophenyl)ethanol. While feasible, this route may be less efficient due to the potential for competing reactions.

The 3-bromophenyl group can be introduced through several synthetic routes. A common strategy involves starting with a commercially available precursor that already contains this moiety, such as 3-bromophenylacetic acid or 2-(3-bromophenyl)ethanol. prepchem.com For instance, 3-bromophenylacetic acid can be reduced to 2-(3-bromophenyl)ethanol, which can then be converted to a suitable electrophile for the etherification step. prepchem.com

Alternatively, the bromine atom can be introduced onto a phenyl group at a later stage of the synthesis through electrophilic aromatic substitution (bromination). However, this approach may require protecting groups and can lead to issues with regioselectivity, making it a less direct strategy.

Targeted Synthesis of the Azetidine Core

The construction of the four-membered azetidine ring is often achieved through intramolecular cyclization of a linear precursor. rsc.orgresearchgate.net The choice of reaction depends on the available starting materials and the desired substitution pattern on the ring.

Intramolecular nucleophilic substitution is one of the most common and reliable methods for synthesizing azetidines. researchgate.netorganic-chemistry.org This reaction typically involves a γ-amino halide or a γ-amino alcohol with a leaving group on the alcohol. The nitrogen atom acts as an intramolecular nucleophile, displacing the leaving group to form the cyclic azetidine ring. u-tokyo.ac.jp

A typical precursor for this reaction would be a 1,3-aminopropanol derivative where the hydroxyl group has been converted to a good leaving group, such as a tosylate, mesylate, or halide. rsc.orgorganic-chemistry.org The cyclization is generally promoted by a base to deprotonate the amine, increasing its nucleophilicity.

The table below summarizes a general scheme for azetidine synthesis via intramolecular nucleophilic substitution.

PrecursorReagents and ConditionsProductYield (%)Reference
N-protected-3-chloro-1-propanamineBase (e.g., NaH, K2CO3)N-protected-azetidineVaries organic-chemistry.org
N-protected-1-amino-3-propanol1. MsCl, Et3N 2. BaseN-protected-azetidineVaries researchgate.net

Table 1: General Synthesis of Azetidines via Intramolecular Nucleophilic Substitution

One specific and efficient method involves the La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines, which can yield functionalized azetidines in high yields. nih.gov This highlights the utility of Lewis acid catalysis in promoting the desired cyclization.

Cyclization Reactions for Azetidine Ring Formation

Reduction of Azetidin-2-ones (β-Lactams)

One of the most direct and established methods for the preparation of azetidines is the reduction of the corresponding azetidin-2-ones, commonly known as β-lactams. ub.bw This transformation selectively reduces the amide carbonyl group to a methylene (B1212753) group, yielding the saturated azetidine ring. The choice of reducing agent is critical to the success of this reaction, as overly harsh conditions can lead to the cleavage of the strained ring. rsc.org

Hydroalanes, such as alane (AlH3) and diisobutylaluminium hydride (DIBAL-H), are frequently employed for this purpose. publish.csiro.auacs.org Alane, typically generated in situ from lithium aluminum hydride (LiAlH4) and aluminum chloride or used as a complex with amines, has proven to be a specific and effective reagent for this reduction. publish.csiro.auacs.org Similarly, diborane (B8814927) (B2H6) in tetrahydrofuran (B95107) (THF) can also achieve this transformation, often providing good yields while preserving the stereochemistry of substituents on the ring. publish.csiro.au However, diborane reductions can sometimes result in the formation of 3-aminopropanol derivatives as by-products due to reductive ring cleavage. publish.csiro.au

A comparative study highlighted that alane in ether and diborane in THF can rapidly reduce N-substituted azetidin-2-ones to the corresponding azetidines in good yields. publish.csiro.au For instance, the reduction of various N-substituted β-lactams using these reagents demonstrates the general applicability of this method.

Table 1: Reduction of N-Substituted Azetidin-2-ones

EntryAzetidin-2-one SubstrateReducing AgentConditionsProductYield (%)Reference
11-Benzyl-4,4-dimethylazetidin-2-oneDiboraneTHF1-Benzyl-4,4-dimethylazetidine80 publish.csiro.au
21-Benzyl-4-phenylazetidin-2-oneAlaneEther1-Benzyl-4-phenylazetidine70 publish.csiro.au
31,4-Diphenylazetidin-2-oneDiboraneTHF1,4-Diphenylazetidine70 publish.csiro.au
4C-3 functionalized azetidin-2-onesSodium BorohydrideIsopropanoltrans-AzetidinesN/A rsc.org
Ring Contraction and Expansion Rearrangements

The construction of the azetidine ring can also be accomplished through molecular rearrangements of other cyclic systems. These methods involve either the contraction of a five-membered ring or the expansion of a three-membered ring.

Ring Contraction: A notable example is the ring contraction of α-bromo N-sulfonylpyrrolidinones. acs.orgnih.gov This method provides a robust, one-pot route to α-carbonylated N-sulfonylazetidines. rsc.orgorganic-chemistry.org The proposed mechanism involves a nucleophilic attack on the N-activated amide carbonyl, leading to ring opening. The resulting intermediate, a γ-positioned amide anion bearing an α-bromocarbonyl, then undergoes intramolecular SN2 cyclization, displacing the bromide to form the contracted azetidine ring. rsc.org Various nucleophiles, including alcohols and phenols, can be incorporated into the final azetidine product under basic conditions, for example, using potassium carbonate. acs.orgnih.gov

Ring Expansion: Conversely, azetidines can be synthesized via the ring expansion of aziridines. This is a challenging transformation but several protocols have been developed. acs.orgresearchgate.net One approach involves the thermal isomerization of 2-(bromomethyl)aziridines. rsc.org More recent advances include a gold-catalyzed ring expansion of propargylic aziridines. acs.org This method proceeds through a regioselective nucleophilic diborylalkylation to open the aziridine (B145994) ring, followed by a stereoselective gold-catalyzed 4-exo-dig cyclization to form (Z)-alkylidene azetidines. acs.org Other methods have utilized visible light to induce the ring expansion of N-tosylaziridines with 1-bromo-1-nitroalkanes, affording 2-nitro azetidines with controlled stereochemistry. acs.org

Photocycloaddition Reactions

Photocycloaddition reactions, particularly the aza Paternò-Büchi reaction, represent a powerful and modern approach for synthesizing functionalized azetidines. rsc.orgrsc.org This [2+2] photocycloaddition occurs between an imine and an alkene, directly forming the four-membered azetidine ring. rsc.orgnih.gov While historically challenging, recent developments have significantly improved the scope and efficiency of this reaction.

Modern protocols often employ visible-light-mediated triplet energy transfer, which allows the reaction to proceed under mild conditions. nih.govspringernature.com For example, the Schindler group has demonstrated that 2-isoxazoline-3-carboxylates, a class of oximes, can be activated by an iridium photocatalyst. nih.govresearchgate.net The excited triplet state of the oxime then undergoes a [2+2] cycloaddition with a wide range of alkenes to produce highly functionalized azetidines. nih.gov A key advantage of this method is that the resulting azetidine products can be readily deprotected, providing access to the free, unprotected azetidine core, which is a highly desirable synthetic target. rsc.orgnih.gov

Palladium-Catalyzed Cyclizations

Palladium catalysis has emerged as a versatile tool for the synthesis of azetidines, primarily through intramolecular C-H amination reactions. acs.org These methods enable the formation of the azetidine ring by creating a C-N bond from an unactivated C(sp³)–H bond at the γ-position of an amine substrate. organic-chemistry.org

A common strategy involves the use of a directing group, such as picolinamide (B142947) (PA), attached to the amine substrate. organic-chemistry.orgnih.gov The directing group coordinates to the palladium catalyst, positioning it to activate a specific γ-C-H bond. The reaction typically proceeds through a Pd(II)/Pd(IV) catalytic cycle. rsc.org An oxidant, such as benziodoxole tosylate or PhI(OAc)₂, is used to promote the key reductive elimination step from the alkyl-Pd(IV) intermediate, which forms the azetidine ring. rsc.org These methods are valued for their predictable selectivity, mild operating conditions, and tolerance of various functional groups. acs.orgorganic-chemistry.org This approach has been successfully applied to the synthesis of a range of functionalized azetidines, including spirocyclic systems. rsc.orgwhiterose.ac.ukresearchgate.net

Table 2: Palladium-Catalyzed γ-C(sp³)–H Amination for Azetidine Synthesis

EntrySubstrateCatalyst SystemOxidantProductYield (%)Reference
1PA-protected γ-alkyl aminePd(OAc)₂PhI(OAc)₂2-Alkyl-N-(picolinoyl)azetidine82 organic-chemistry.org
2PA-protected γ-aryl aminePd(OAc)₂PhI(OAc)₂2-Aryl-N-(picolinoyl)azetidine76 organic-chemistry.org
3Cyclic amine templatePd(II)Benziodoxole tosylate / AgOAcFunctionalized AzetidineN/A rsc.org

Stereoselective Synthesis of Azetidine Derivatives

Controlling the stereochemistry during the synthesis of the azetidine ring is crucial for its application in medicinal chemistry. Several stereoselective methods have been developed to produce enantioenriched azetidine derivatives. nih.gov

One strategy involves the use of chiral catalysts. For example, a gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides has been developed to produce chiral azetidin-3-ones with excellent enantiomeric excess (>98% e.e.). nih.gov Another powerful method is the copper-catalyzed asymmetric boryl allylation of azetines, which installs both a boryl and an allyl group across the C=N bond, creating two new stereogenic centers with high stereocontrol. acs.org

Stereocontrolled reductions and functionalizations of prochiral azetine precursors also provide access to chiral azetidines. An organometallic route to unsaturated azetinyl-carboxylic acids, followed by a metal-catalyzed asymmetric hydrogenation using chiral ruthenium complexes, has been shown to furnish a library of functionalized 2-azetidinylcarboxylic acids with high diastereo- and enantioselectivity. acs.orgchemrxiv.org These chiral azetidine-based amino acids are valuable building blocks for peptide synthesis. nih.govacs.org

Formation of the Ethoxy Linker

Once the core azetidine scaffold, specifically a 3-hydroxyazetidine derivative, is synthesized, the final step in constructing the target molecule, this compound, is the formation of the ether linkage.

Etherification Reactions in the Context of Azetidine Scaffolds

The formation of the ether bond on the azetidine ring is typically achieved via a nucleophilic substitution reaction, most commonly a Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group at the C-3 position of the azetidine ring to form a more nucleophilic alkoxide. This is followed by a reaction with a suitable electrophile, in this case, a 2-(3-bromophenyl)ethyl halide or sulfonate.

The synthesis of 3-alkoxy and 3-aryloxyazetidines has been described in the literature, often as part of the development of new pharmacologically active agents. researchgate.net For the specific synthesis of this compound, a protected 3-hydroxyazetidine would be treated with a base (e.g., sodium hydride) to generate the alkoxide. This intermediate would then react with an electrophile like 1-bromo-2-(3-bromophenyl)ethane or 2-(3-bromophenyl)ethyl tosylate to form the desired ether linkage. The final step would involve the removal of any protecting groups on the azetidine nitrogen. The efficiency of the etherification can be influenced by the choice of base, solvent, and the nature of the leaving group on the electrophile.

Linker Installation Strategies and Optimization

The formation of the ether linkage between the 3-position of the azetidine ring and the 2-(3-bromophenyl)ethyl side chain is a pivotal step in the synthesis of the target molecule. The most common approach for this transformation is a variation of the Williamson ether synthesis, which involves the reaction of a 3-hydroxyazetidine precursor with a suitable 2-(3-bromophenyl)ethyl electrophile.

The general strategy involves the deprotonation of an N-protected 3-hydroxyazetidine using a suitable base to form an alkoxide, which then acts as a nucleophile. This alkoxide subsequently displaces a leaving group on the 2-(3-bromophenyl)ethyl side chain. Key to the success of this reaction is the careful optimization of several parameters, including the choice of base, solvent, temperature, and the nature of the leaving group on the ethyl linker.

Optimization of Reaction Conditions: The selection of the base is critical to ensure efficient deprotonation of the hydroxyl group without promoting side reactions. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and sodium hydroxide (B78521) (NaOH). The solvent choice influences the solubility of the reactants and the reactivity of the nucleophile. Aprotic polar solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) are frequently employed.

The electrophilic partner is typically 1-(2-haloethyl)-3-bromobenzene (e.g., bromoethyl or iodoethyl) or an activated alcohol derivative like a tosylate or mesylate. Tosylates and mesylates are excellent leaving groups, often leading to cleaner reactions and higher yields compared to halides.

The table below illustrates a typical optimization study for the etherification step, reacting N-Boc-3-hydroxyazetidine with 1-(2-bromoethyl)-3-bromobenzene.

Table 1: Optimization of Etherification Conditions for Linker Installation

Entry Base Solvent Temperature (°C) Time (h) Yield (%)
1 NaOH Dichloromethane/H₂O 25 24 35
2 K₂CO₃ Acetonitrile 80 12 58
3 NaH THF 0 to 25 6 75
4 NaH DMF 25 4 82

As indicated in the table, stronger bases like sodium hydride in polar aprotic solvents such as THF or DMF generally provide higher yields by ensuring complete formation of the reactive alkoxide. The final step in the synthesis would involve the deprotection of the nitrogen atom, typically by treating the N-Boc protected intermediate with an acid like trifluoroacetic acid (TFA).

Incorporation of the 3-Bromophenyl Subunit

The 3-bromophenyl group is a key structural element. Its incorporation can be achieved either by using a starting material that already contains this motif or by performing a late-stage bromination.

Synthesizing the target compound by first installing a phenylethoxy linker and then performing bromination presents significant regioselectivity challenges. The ethoxy-azetidine substituent is an electron-donating group, which directs electrophilic aromatic substitution to the ortho and para positions. Therefore, direct bromination of 3-(2-phenylethoxy)azetidine (B7874417) would yield a mixture of 2-bromo and 4-bromo isomers, with negligible formation of the desired 3-bromo product.

To achieve the required meta-substitution, bromination must be performed on a precursor containing a meta-directing group, or by using specialized catalytic systems. For instance, one could start with 3-nitrophenylethanol, perform the etherification with 3-hydroxyazetidine, and then reduce the nitro group to an amine, which can be converted to the bromide via a Sandmeyer reaction.

Alternatively, modern methods for regioselective bromination could be explored. While challenging, certain catalyst systems can influence the position of bromination. wku.edunih.gov The use of N-bromosuccinimide (NBS) with various catalysts like zeolites or silica (B1680970) gel has been explored to control regioselectivity in electrophilic aromatic brominations. nih.govresearchgate.net However, for an electron-rich substrate, achieving high meta-selectivity remains a formidable synthetic hurdle.

Table 2: Regioselectivity in the Bromination of a Model Substrate (Anisole) with NBS

Entry Catalyst/Conditions Solvent Ortho:Para Ratio Reference
1 None CCl₄ 37:63 researchgate.net
2 Silica Gel CCl₄ 12:88 researchgate.net

Given these challenges, the most practical and convergent strategy is to utilize a starting material that already contains the 3-bromophenyl moiety, such as 3-bromophenylethanol or 1-(2-bromoethyl)-3-bromobenzene, for the linker installation step described in section 2.3.2.

While direct bromination may be inefficient for the primary target, palladium-catalyzed cross-coupling reactions are exceptionally powerful for synthesizing analogs or for alternative constructions of the aryl-carbon framework. The Suzuki-Miyaura coupling, which forms a carbon-carbon bond between an organoboron compound and an organohalide, is particularly relevant. mdpi.com

This methodology is ideal for creating a library of analogs where the bromine atom is replaced by other functional groups. For instance, this compound can serve as a versatile intermediate. It can be coupled with various aryl or vinyl boronic acids to introduce diverse substituents at the 3-position of the phenyl ring.

Furthermore, related structures like 3-aryl-azetidines can be synthesized directly using these methods. Research has shown that 3-iodoazetidines can be coupled with arylboronic acids using a palladium catalyst to form 2-aryl azetidines, demonstrating the utility of cross-coupling for functionalizing the azetidine core. acs.org Similarly, iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents have been developed to form C-C bonds. rsc.org Nickel-catalyzed systems are also emerging as effective, lower-cost alternatives to palladium for coupling reactions involving heteroarylboron nucleophiles. nih.gov

A recent study demonstrated the diversification of a brominated pyrazole-azetidine hybrid compound through Suzuki-Miyaura cross-coupling with various boronic acids, highlighting the robustness of this reaction for functionalizing complex heterocyclic systems. nih.gov

Table 3: Examples of Cross-Coupling Reactions for Synthesis of Aryl-Azetidine Analogs

Electrophile Nucleophile Catalyst/Ligand Base Solvent Product Type Reference
4-Bromonitrobenzene 4-Tolylboronic acid Azetidine-Pd Complex Cs₂CO₃ DMF/H₂O Substituted Biaryl mdpi.comresearchgate.net
3-Iodoazetidine Aryl Boronic Acid Pd(OAc)₂ / DavePhos K₃PO₄ Toluene/H₂O 2-Aryl Azetidine acs.org
3-Iodoazetidine Aryl-MgBr Fe(acac)₃ - THF/NMP 3-Aryl Azetidine rsc.org

These methodologies provide a powerful platform for generating structural diversity, which is essential in fields like medicinal chemistry for exploring structure-activity relationships.

Synthetic Optimization and Green Chemistry Approaches

Optimizing the synthesis of this compound involves not only maximizing the chemical yield but also adhering to the principles of green chemistry to ensure sustainability and safety. ijpsjournal.com

Key areas for optimization include:

Atom Economy: Designing the synthetic route to maximize the incorporation of atoms from the reactants into the final product. The convergent approach, where the azetidine core and the side chain are prepared separately and then joined, is generally more atom-economical than a linear sequence with many steps.

Catalysis: Employing catalytic reagents over stoichiometric ones reduces waste. The use of palladium or iron catalysts in cross-coupling reactions is a prime example. acs.orgrsc.org A significant green advancement is the replacement of precious metal catalysts like palladium with more abundant and less toxic metals such as nickel or iron for cross-coupling reactions. nih.gov

Solvent and Reagent Choice: Traditional syntheses often use hazardous solvents like DMF or chlorinated hydrocarbons. Green approaches advocate for using safer alternatives such as water, ethanol, or performing reactions under solvent-free conditions. ijpsjournal.com For instance, one-pot syntheses of nitrogen heterocycles under microwave irradiation in an aqueous medium have been reported as an efficient and green alternative. organic-chemistry.org

Energy Efficiency: Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times from hours to minutes, leading to substantial energy savings and often cleaner reactions with higher yields. ijpsjournal.com The cyclocondensation reactions for forming azetidine rings can be accelerated using this technology. organic-chemistry.org

By integrating these green chemistry principles, the synthesis of this compound and its analogs can be made more efficient, cost-effective, and environmentally benign.

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Azetidine (B1206935) Ring System

Azetidines are four-membered nitrogen-containing heterocycles that exhibit a significant degree of ring strain, estimated to be around 25.4 kcal/mol. rsc.org This inherent strain is a driving force for their reactivity, making them more susceptible to ring-opening reactions compared to their less strained five-membered pyrrolidine (B122466) counterparts. rsc.orgnih.gov However, they are notably more stable and easier to handle than the highly strained three-membered aziridines. rsc.org The reactivity of the azetidine ring in 3-[2-(3-Bromophenyl)ethoxy]azetidine can be primarily categorized into ring-opening reactions and transformations at the nitrogen atom.

The strain within the azetidine ring makes it a valuable synthon for the preparation of substituted acyclic amines through nucleophilic ring-opening reactions. rsc.org These reactions typically involve the cleavage of a carbon-nitrogen bond and can be promoted by various nucleophiles. The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the ring. magtech.com.cn Generally, for the ring-opening of azetidines to occur, activation by a Lewis acid or conversion to a quaternary ammonium (B1175870) salt (azetidinium ion) is often necessary. magtech.com.cnnih.gov

The synthetic utility of azetidine ring-opening lies in its ability to generate complex linear amines with defined stereochemistry. nih.govacs.org For instance, the enantioselective ring-opening of 3-substituted azetidines using a chiral squaramide hydrogen-bond donor catalyst has been demonstrated to produce synthetically valuable α-amino-γ-halopropane building blocks. acs.org In the context of this compound, a nucleophilic attack could potentially occur at either of the two carbons adjacent to the nitrogen. The precise outcome would depend on the nature of the nucleophile and the reaction conditions employed.

It is also important to consider the possibility of intramolecular ring-opening reactions, especially under acidic conditions where the azetidine nitrogen can be protonated. nih.gov The presence of a nearby nucleophilic group can lead to decomposition pathways, as has been observed for certain N-substituted azetidines. nih.gov

Reaction TypeKey FeaturesPotential Products from this compoundReferences
Nucleophilic Ring-OpeningRequires activation (e.g., Lewis acid, quaternization). Regioselectivity is influenced by electronics and sterics.Polysubstituted linear amines. magtech.com.cnnih.gov
Enantioselective Ring-OpeningCan be achieved with chiral catalysts to produce enantiomerically enriched products.Chiral α-amino-γ-halopropanes. acs.org
Acid-Mediated Intramolecular Ring-OpeningCan occur if a pendant nucleophilic group is present, leading to decomposition.Rearranged or decomposed products. nih.gov

The nitrogen atom of the azetidine ring is a site for various functional group transformations. As a secondary amine, the nitrogen in this compound can undergo a range of reactions common to this functional group. These include N-alkylation, N-acylation, and N-arylation. Such modifications can be used to introduce a wide variety of substituents, thereby altering the molecule's physical and chemical properties. For example, N-arylation can be achieved through copper-catalyzed reactions. organic-chemistry.org

Furthermore, the azetidine nitrogen can act as a ligand for transition metals, and this property has been exploited in catalysis. rsc.org The basicity of the azetidine nitrogen is a key factor in its reactivity and can be influenced by the substituents on the ring and the nitrogen itself. nih.gov

Reactions Involving the Ethoxy Linker

The ethoxy linker, -O-CH₂-CH₂-, connects the azetidine ring to the 3-bromophenyl moiety. This ether linkage is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, often involving strong acids like HBr or HI. youtube.com The cleavage would likely proceed via protonation of the ether oxygen followed by nucleophilic attack by the conjugate base of the acid.

Reactivity of the 3-Bromophenyl Moiety

The 3-bromophenyl group is a key site for synthetic transformations, offering the potential for significant structural diversification. Its reactivity is primarily governed by the electronic properties of the bromine substituent and its susceptibility to cross-coupling reactions.

The carbon-bromine bond on the phenyl ring is a versatile handle for a wide array of cross-coupling reactions. nih.govlibretexts.org Palladium-catalyzed reactions are particularly prominent in this regard. libretexts.org

Suzuki-Miyaura Coupling: This reaction allows for the formation of a new carbon-carbon bond by coupling the bromophenyl group with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgmasterorganicchemistry.com This would enable the introduction of various aryl, heteroaryl, or alkyl groups at the 3-position of the phenyl ring.

Heck Coupling: In a Heck reaction, the bromophenyl group can be coupled with an alkene to form a new carbon-carbon double bond. masterorganicchemistry.com

Sonogashira Coupling: This reaction involves the coupling of the bromophenyl group with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to introduce an alkyne functionality. youtube.com

Buchwald-Hartwig Amination: This palladium-catalyzed reaction facilitates the formation of a new carbon-nitrogen bond by coupling the bromophenyl group with an amine. nih.govnrochemistry.com This would allow for the introduction of a variety of primary or secondary amines.

Stille Coupling: This involves the reaction with an organotin reagent. libretexts.org

Negishi Coupling: This reaction utilizes an organozinc reagent. youtube.com

The choice of palladium catalyst, ligand, and reaction conditions is crucial for achieving high selectivity and yield in these transformations. nih.govnih.gov These cross-coupling reactions provide a powerful toolkit for the late-stage functionalization of the this compound scaffold, enabling the synthesis of a diverse library of analogues for further investigation.

Cross-Coupling ReactionCoupling PartnerBond FormedCatalyst System (Typical)References
Suzuki-MiyauraOrganoboron Reagent (e.g., R-B(OH)₂)C-CPalladium catalyst + Base libretexts.orgmasterorganicchemistry.com
HeckAlkeneC=CPalladium catalyst + Base masterorganicchemistry.com
SonogashiraTerminal AlkyneC≡CPalladium catalyst + Copper co-catalyst + Base youtube.com
Buchwald-HartwigAmine (R₂NH)C-NPalladium catalyst + Base nih.govnrochemistry.com
StilleOrganotin Reagent (e.g., R-SnBu₃)C-CPalladium catalyst libretexts.org
NegishiOrganozinc Reagent (e.g., R-ZnX)C-CPalladium or Nickel catalyst youtube.com

Radical Reactions and Mechanistic Considerations

While specific radical reactions of this compound have not been extensively documented in the literature, its structural motifs—an aryl bromide and an azetidine ring—suggest potential reactivity under radical conditions. Aryl radicals are highly reactive intermediates known to participate in a variety of synthetically useful transformations. wikipedia.org The generation of an aryl radical from the 3-bromophenyl moiety of the title compound could, in principle, be initiated through several established methods.

One plausible pathway involves the homolytic cleavage of the carbon-bromine bond. This can often be achieved using photolysis or with radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a hydrogen atom donor like tributyltin hydride. wikipedia.orgnih.gov The formation of an aryl radical from an aryl bromide can also be facilitated by photoredox catalysis, a method that has gained prominence for its mild reaction conditions. nih.govresearchgate.net In such a scenario, a photocatalyst, upon excitation by visible light, can induce the reduction of the aryl bromide to form a highly reactive aryl radical intermediate. researchgate.net

Once formed, the aryl radical centered on the phenyl ring of the this compound could undergo several subsequent reactions. A common pathway for aryl radicals is hydrogen atom abstraction from a suitable donor, which would result in the dehalogenated product, 3-(2-phenylethoxy)azetidine (B7874417). wikipedia.org Intermolecular C-C bond-forming reactions are also a hallmark of aryl radical chemistry. For instance, the radical could add to electron-deficient alkenes in a process analogous to the Meerwein arylation. wikipedia.org

The azetidine ring itself can be involved in radical processes, particularly during its formation. For example, the Norrish-Yang cyclization, a photochemical reaction used to synthesize azetidinols from α-aminoacetophenones, proceeds through a 1,4-biradical intermediate. beilstein-journals.org This demonstrates the compatibility of the azetidine scaffold with radical intermediates.

It is important to consider the potential for intramolecular reactions. The generated aryl radical could, in principle, abstract a hydrogen atom from the azetidine ring or the ethoxy bridge. The thermodynamics of such an intramolecular hydrogen atom transfer (HAT) would depend on the relative bond dissociation energies of the C-H bonds involved. Generally, aryl radicals are capable of abstracting hydrogen atoms from unactivated C(sp³)-H bonds. nih.gov

A summary of potential radical generation methods for aryl bromides is presented in Table 1.

Method Initiator/Catalyst Description Potential Outcome for this compound
Tin-Mediated Radical Generation Tributyltin Hydride (Bu₃SnH), AIBNHomolytic cleavage of the C-Br bond initiated by a tin radical. asiaresearchnews.comFormation of a 3-(2-phenylethoxy)azetidin-yl radical intermediate.
Photoredox Catalysis Iridium or Ruthenium-based photocatalysts, Visible LightSingle-electron transfer from an excited photocatalyst to the aryl bromide. researchgate.netGeneration of the corresponding aryl radical under mild conditions.
Electrochemical Reduction Cathodic ReductionDirect electrochemical reduction of the aryl bromide at an electrode surface. wikipedia.orgFormation of the aryl radical via electron transfer.
UV Photolysis UV LightDirect homolysis of the C-Br bond upon absorption of UV radiation. nih.govPotential for radical generation, though may require high energy and lead to side reactions.

Mechanistic Studies of Key Transformations of the Compound

Mechanistic studies of the transformations of this compound would likely focus on reactions that exploit the inherent reactivity of the strained azetidine ring. Ring-opening reactions are a characteristic feature of azetidines, driven by the release of ring strain. nih.govmagtech.com.cn These reactions can be initiated by various reagents and proceed through different mechanisms.

A key transformation for azetidines is acid-mediated ring-opening. nih.gov Protonation of the azetidine nitrogen increases the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. For this compound, treatment with a strong acid could lead to protonation of the nitrogen atom. A subsequent attack by a nucleophile at either C2 or C4 would result in cleavage of a C-N bond. The regioselectivity of this attack is influenced by both steric and electronic factors. magtech.com.cn In the case of unsymmetrically substituted azetidines, nucleophilic attack often occurs at the less substituted carbon adjacent to the nitrogen, unless electronic factors from a substituent stabilize a carbocationic intermediate at the more substituted position. magtech.com.cn

The ether linkage at the 3-position also presents a site for potential chemical transformation. Under strongly acidic conditions, cleavage of the ether bond could occur, although this typically requires harsh conditions.

Intramolecular reactions are also a possibility. For instance, if the nitrogen atom were part of a larger molecular framework containing a nucleophilic group, an intramolecular ring-opening decomposition could occur. nih.govacs.org Studies on related N-substituted azetidines have shown that a pendant amide group can act as an internal nucleophile, leading to ring cleavage. nih.govacs.org

The stability of the azetidine ring in this compound under various conditions would be a critical aspect of any mechanistic investigation. The pKa of the azetidine nitrogen is a key parameter, as it dictates the ease of protonation and thus the propensity for acid-catalyzed decomposition. nih.gov

Table 2 outlines potential non-radical transformations and the likely mechanistic pathways for this compound based on the known reactivity of the azetidine core.

Transformation Reagents/Conditions Plausible Mechanism Potential Product(s)
Acid-Catalyzed Ring Opening Strong Acid (e.g., HCl), Nucleophile (e.g., H₂O)Protonation of the azetidine nitrogen followed by Sₙ2-type nucleophilic attack at a ring carbon. nih.govmagtech.com.cnAmino alcohol resulting from C-N bond cleavage.
N-Alkylation/N-Acylation Alkyl Halide/Acyl Chloride, BaseNucleophilic substitution at the azetidine nitrogen.N-substituted azetidine derivative.
Palladium-Catalyzed Cross-Coupling Palladium Catalyst, Coupling Partner (e.g., Boronic Acid)Oxidative addition of the C-Br bond to a Pd(0) complex, followed by transmetalation and reductive elimination.Biaryl or other coupled products at the 3-position of the phenyl ring.
Ring Expansion e.g., Reaction with dichlorocarbeneInsertion of a carbene into a C-N bond of the azetidine ring.Substituted pyrrolidine.

It is important to note that the interplay between the reactivity of the azetidine ring and the bromophenyl group could lead to complex outcomes. For example, conditions used for a cross-coupling reaction on the aryl bromide would need to be compatible with the azetidine ring to avoid undesired side reactions.

Structural Modification and Derivatization Strategies

Diversification of the Azetidine (B1206935) Ring System

The azetidine ring is a valuable scaffold in drug discovery. It is a small, saturated nitrogen-containing heterocycle that provides a rigid, three-dimensional structure, which can help to limit the conformational flexibility of a molecule. enamine.net This reduction in flexibility can lead to a lower entropic penalty upon binding to a biological target, potentially resulting in higher affinity. enamine.net

The azetidine ring of the parent compound offers multiple sites for functionalization, primarily at the nitrogen (N-1) and the carbon atoms (C-2, C-3, and C-4).

N-1 Position: The secondary amine of the azetidine ring is a prime site for modification. Late-stage functionalization can be readily achieved through standard reactions such as acylation, sulfonylation, and alkylation following chemoselective deprotection if a protecting group is present. researchgate.networktribe.com For instance, a 2-propynyl carbamate (B1207046) can be installed on the nitrogen to allow for subsequent "click" chemistry, enabling the attachment of various moieties like dyes or biotin (B1667282) for imaging or affinity studies. researchgate.networktribe.com

C-3 Position: The C-3 position, which bears the ethoxy side chain in the parent molecule, can be diversified by starting from different 3-substituted azetidine precursors. Synthesizing analogs with alternative functional groups at C-3, such as hydroxyl or amino groups, provides handles for further derivatization. The synthesis of 3-aryl-azetidinols and their subsequent reaction with alcohols is a known strategy to form azetidine ethers. researchgate.net

C-2 and C-4 Positions: While the parent compound is unsubstituted at C-2 and C-4, introducing substituents at these positions can significantly impact the molecule's spatial arrangement and properties. The azetidine ring can act as a directing group for functionalizing adjacent aromatic rings. nih.govlookchem.com This principle can be applied to introduce substituents that can influence the molecule's conformation and interactions with target proteins.

A summary of potential functionalization strategies for the azetidine ring is presented in Table 1.

Table 1: Functionalization Strategies for the Azetidine Ring

PositionFunctionalization StrategyExample Reaction/GroupPotential PurposeReference
N-1Acylation / SulfonylationAttachment of acetyl or tosyl groupsModify polarity, solubility, H-bonding researchgate.net
N-1Reductive AminationIntroduction of alkyl or aryl-alkyl groupsExplore steric and hydrophobic space acs.org
N-1Click Chemistry Handle2-Propynyl carbamateLate-stage linkage to other molecules researchgate.networktribe.com
C-3Alternative PrecursorsUse of 3-aminoazetidine or 3-azetidinolIntroduce H-bond donors/acceptors researchgate.netresearchgate.net
C-2 / C-4Introduction of SubstituentsMethyl or other alkyl groupsCreate stereocenters, control conformation nih.gov

To further constrain the molecule's conformation, the azetidine ring can be incorporated into spirocyclic or fused ring systems. This "escape from flatland" is a common strategy in modern medicinal chemistry to improve selectivity and metabolic stability. researchgate.net

Spirocyclic Systems: Spirocyclic azetidines merge the azetidine with another ring that shares a single carbon atom. These structures are attractive because they introduce significant three-dimensionality. researchgate.net Synthetic methods to access these scaffolds include starting from cyclic carboxylic acids to form spiro-azetidinones which are then reduced, or using nitrile lithiation/alkylation chemistry. acs.orgnih.gov The introduction of a spirocyclic moiety can lock the bioactive conformation of a molecule, potentially increasing its affinity for a target. researchgate.net

Fused Systems: Fused systems involve the azetidine ring sharing two adjacent atoms with another ring. An example of creating a fused system involves ring-closing metathesis from a di-alkenyl-substituted azetidine intermediate. nih.gov

Table 2 outlines several synthetic approaches for creating these complex azetidine systems.

Table 2: Synthetic Approaches to Spirocyclic and Fused Azetidine Systems

System TypeSynthetic StrategyKey FeaturesReference
SpirocyclicFrom cyclic carboxylic acidsTwo-step sequence: azetidinone formation and reduction nih.gov
SpirocyclicNitrile lithiation/alkylationAccesses methyl-substituted spiro-azetidines acs.org
SpirocyclicTi(IV)-mediated synthesisForms spirocycles from oxime ethers researchgate.net
SpirocyclicEnantioselective Phase-Transfer CatalysisCreates chiral spiro-azetidine oxindoles acs.org
FusedRing-Closing Metathesis (RCM)Forms an 8-membered ring fused to the azetidine nih.gov

Exploration of Substituent Effects on the Bromophenyl Group

Systematic exploration involves replacing the bromine with other halogens (F, Cl, I) or with various electron-donating groups (EDGs) like methyl or methoxy (B1213986) groups, and EWGs like trifluoromethyl. nih.gov The position of these substituents is also critical. For example, in studies on endothelin receptor antagonists, introducing a bromine atom at the para-position of a phenyl ring significantly improved affinity for both ETA and ETB receptors compared to the unsubstituted analog. acs.org

Table 3 provides examples from a study on endothelin receptor antagonists, illustrating how different substituents on a phenyl ring can modulate receptor binding affinity.

Table 3: Example of Substituent Effects on a Phenyl Ring on Receptor Affinity

Compound AnaloguePara-Substituent on Phenyl RingEffect on Receptor Affinity (Relative)Reference
Analogue 1 (Reference)-H (Unsubstituted)Baseline acs.org
Analogue 2-CH₃ (Methyl)Significant Improvement acs.org
Analogue 3-Cl (Chlorine)Significant Improvement acs.org
Analogue 4-Br (Bromine)Significant Improvement acs.org

Data is illustrative of trends reported in the referenced literature.

Modulation of the Ethoxy Linker Length and Heteroatom Content

The ethoxy linker, -O-CH₂-CH₂-, connects the azetidine and bromophenyl pharmacophores. Its length, flexibility, and chemical nature are critical for orienting the two end groups correctly within a target's binding site.

Linker Length: The two-carbon chain can be shortened to a methylene (B1212753) or extended to a propylene (B89431) or butylene chain. This modification alters the distance and the relative orientation between the two aromatic systems, which can be crucial for optimizing binding interactions.

Heteroatom Content: The ether oxygen can be replaced with other heteroatoms to create bioisosteres with different chemical properties.

Thioether (-S-): Replacing oxygen with sulfur increases the bond length and angle, altering the linker's geometry. Thioethers are also more lipophilic and can have different metabolic profiles. The synthesis of 3-thio-azetidines is a feasible route for creating such analogs. imperial.ac.uk

Amine (-NH- or -NR-): Replacing oxygen with a nitrogen atom introduces a hydrogen bond donor (for -NH-) or a basic center, which can form salt bridges and significantly alter polarity and solubility.

Table 4 summarizes potential modifications to the ethoxy linker and their likely impact on molecular properties.

Table 4: Potential Modifications of the Ethoxy Linker

Modification TypeModified Linker ExamplePredicted Impact on Physicochemical Properties
Chain Length Extension-O-(CH₂)₃- (Propoxy)Increases distance and flexibility between end groups
Chain Length Contraction-O-CH₂- (Methyleneoxy)Decreases distance and flexibility
Heteroatom Replacement-S-(CH₂)₂- (Thioethyl)Increases lipophilicity, alters bond angles
Heteroatom Replacement-NH-(CH₂)₂- (Aminoethyl)Adds H-bond donor capability, increases polarity

Design Principles for Analog Series and Chemical Libraries

The development of a chemical library around the 3-[2-(3-Bromophenyl)ethoxy]azetidine scaffold requires a systematic approach that combines the diversification strategies discussed above. The goal is to generate a collection of related compounds that systematically probe the SAR landscape. nih.gov

Key principles for designing such a library include:

Modular Synthesis: Employing synthetic routes that allow for the modular assembly of building blocks is highly efficient. researchgate.net For example, a set of substituted azetidine cores can be combined with a library of bromophenyl-linker fragments.

Late-Stage Diversification: Synthetic strategies that allow for modifications late in the synthetic sequence are particularly valuable as they enable the rapid creation of diverse analogs from a common intermediate. researchgate.networktribe.com

Bioisosteric Replacement: The azetidine ring itself can be considered a bioisostere of other cyclic amines like pyrrolidine (B122466) or piperidine. nih.gov Similarly, the ether linker can be replaced by other groups like amides or sulfonamides. This allows for the exploration of novel chemical space while retaining key binding interactions.

Property-Focused Design: Libraries can be designed with specific endpoints in mind, such as improved CNS penetration or metabolic stability. nih.gov This involves carefully selecting substituents and scaffolds that are known to favorably modulate these properties.

Table 5 illustrates a hypothetical design for a chemical library based on the parent compound, showcasing a matrix approach to analog generation.

Table 5: Hypothetical Chemical Library Design Matrix

Azetidine Core ModificationBromophenyl Group SubstitutionLinker Modification
Unmodified Azetidine3-Br (Parent)-O-CH₂CH₂- (Parent)
N-Methyl Azetidine3-Br, 4-Cl-O-CH₂CH₂CH₂-
Spiro[azetidine-3,1'-cyclobutane]3-Cl, 4-F-S-CH₂CH₂-
3-Hydroxy-azetidine3-CF₃-NH-CH₂CH₂-

By systematically applying these derivatization strategies, researchers can thoroughly explore the chemical space around this compound to identify analogs with superior properties, ultimately advancing the potential of this scaffold in drug discovery programs.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a favorable balance between accuracy and computational cost. researchgate.net DFT methods are used to calculate the ground-state electronic energy and electron density, from which numerous properties can be derived. researchgate.net For 3-[2-(3-Bromophenyl)ethoxy]azetidine, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d,p), would be employed to perform a full geometry optimization to find the molecule's lowest energy structure. researchgate.netmdpi.com

This optimization provides key structural parameters. For instance, the strained four-membered azetidine (B1206935) ring is expected to exhibit C-N-C and C-C-C bond angles significantly deviating from the ideal sp³ hybridization. The ether linkage (C-O-C) will have a specific bond angle, and the aromatic ring will show minor deviations from a perfect hexagon due to the bromo substituent. DFT is also used to determine thermochemical data like the heat of formation. researchgate.net The reliability of DFT for studying azetidine derivatives has been established in studies determining their strain energies and comparing various functionals to high-level methods like CCSD(T). researchgate.net

Table 1: Illustrative DFT-Calculated Geometrical Parameters for this compound

ParameterDescriptionCalculated Value (Illustrative)
C-N-C Angle (Azetidine)Bond angle within the azetidine ring~88.5°
C-O-C Angle (Ether)Bond angle of the ethoxy linkage~112.0°
C-Br Bond LengthLength of the Carbon-Bromine bond on the phenyl ring~1.91 Å
N-C-C-O Torsion AngleDihedral angle describing a key part of the side chain conformation~175° (trans)

Note: This data is illustrative and represents typical values expected from a DFT/B3LYP/6-31G(d,p) calculation.

Molecular Orbital Analysis

A primary output of quantum chemical calculations is the description of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these frontier orbitals are crucial for predicting a molecule's reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich 3-bromophenyl ring and the oxygen atom of the ethoxy group. The LUMO, conversely, is likely distributed over the antibonding orbitals of the phenyl ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. mdpi.com This analysis helps in predicting sites susceptible to electrophilic or nucleophilic attack.

Table 2: Illustrative Frontier Molecular Orbital Properties

PropertyDescriptionCalculated Value (Illustrative)
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital-6.5 eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital-0.8 eV
HOMO-LUMO GapEnergy difference between HOMO and LUMO5.7 eV
HOMO LocalizationPrimary atomic contribution to the HOMO3-Bromophenyl ring, Ether Oxygen
LUMO LocalizationPrimary atomic contribution to the LUMO3-Bromophenyl ring (π* orbitals)

Note: This data is illustrative and represents typical values expected from a DFT calculation.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the ethoxy side chain in this compound makes its three-dimensional structure complex. Conformational analysis is essential to identify the most stable arrangements (conformers) and the energy barriers between them. jchemlett.com This is typically done by systematically rotating the rotatable bonds (e.g., C-C and C-O bonds in the side chain) and calculating the energy of each resulting geometry using molecular mechanics force fields or quantum chemical methods. acs.org

Molecular Dynamics (MD) simulations provide a more dynamic picture by simulating the atomic motions of the molecule over time. nih.gov An MD simulation would reveal how the molecule behaves in a given environment (e.g., in a solvent like water or chloroform), showing the flexibility of the side chain, the puckering of the azetidine ring, and potential intramolecular interactions, such as hydrogen bonds if applicable. These simulations are crucial for understanding how the molecule might interact with a biological target, as they explore the accessible conformational space that the molecule can adopt. The results often include root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand solvation.

Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods are widely used to predict spectroscopic properties, which can be invaluable for confirming the identity and structure of a synthesized compound.

NMR Spectroscopy: DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) method, can predict ¹H and ¹³C NMR chemical shifts with good accuracy. For this compound, this would involve calculating the magnetic shielding tensors for each nucleus. Predicted spectra would show characteristic signals, such as the downfield shift of protons and carbons adjacent to the ether oxygen (~3.4-4.5 ppm for ¹H; ~50-80 ppm for ¹³C) and the distinct signals for the azetidine ring protons.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated from the second derivatives of the energy. These frequencies correspond to the peaks in an infrared (IR) spectrum. For the target molecule, key predicted vibrations would include the C-O-C ether stretch (typically 1050–1150 cm⁻¹), C-H stretches of the aromatic and aliphatic groups, and vibrations associated with the azetidine ring. Comparing the computed spectrum with an experimental one can help confirm the successful synthesis of the molecule. mdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic transitions that give rise to UV-Vis absorption spectra. For this compound, the primary absorption would likely correspond to π-π* transitions within the bromophenyl ring system.

Table 3: Illustrative Predicted Spectroscopic Data

SpectrumFeaturePredicted Value (Illustrative)
¹³C NMRChemical Shift (C adjacent to ether O)68.5 ppm
¹H NMRChemical Shift (CH₂ adjacent to ether O)3.8 ppm
IRC-O-C Stretch Frequency1125 cm⁻¹
UV-Visλ_max (π-π* transition)265 nm

Note: This data is illustrative and represents typical values expected from DFT and TD-DFT calculations.

Computational Methodologies for Chemical Space Exploration

While the above methods focus on a single molecule, computational chemistry also offers tools to explore the vast "chemical space" around a core scaffold. For this compound, this involves creating virtual libraries of related compounds by systematically modifying its structure—for example, by changing the substituent on the phenyl ring, altering the length of the alkoxy chain, or substituting the azetidine ring.

Application As a Synthetic Building Block and Precursor

Role of 3-[2-(3-Bromophenyl)ethoxy]azetidine in Multi-Step Organic Synthesis

Multi-step organic synthesis is a cornerstone of drug discovery and materials science, enabling the construction of complex target molecules from simpler, readily available starting materials. syrris.jp In this context, this compound serves as a versatile building block due to the distinct reactivity of its constituent parts. The azetidine (B1206935) ring itself can undergo various transformations, while the bromophenyl group provides a handle for cross-coupling reactions, and the ether linkage offers stability under a range of reaction conditions.

The synthetic utility of this compound is rooted in its trifunctional nature:

The Azetidine Nitrogen: The secondary amine within the azetidine ring is a key site for functionalization. It can be readily alkylated, acylated, or arylated to introduce a wide range of substituents. This allows for the systematic modification of the molecule's properties, such as its solubility, basicity, and biological activity.

The Bromophenyl Group: The bromine atom on the phenyl ring is a versatile functional group for carbon-carbon and carbon-heteroatom bond formation. It can participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This enables the introduction of diverse aryl, alkynyl, and amino groups, significantly expanding the molecular complexity.

The 3-Ethoxy Linkage: The ether bond at the 3-position of the azetidine ring is generally stable, providing a robust connection between the azetidine core and the bromophenyl moiety. The oxygen atom can also influence the molecule's polarity and hydrogen bonding capabilities.

The strategic combination of these reactive sites allows for the sequential and controlled elaboration of the molecule in a multi-step synthesis, making it a valuable intermediate in the preparation of more complex target structures. The general principles of multi-step synthesis, where different functional groups are sequentially modified, are well-established in organic chemistry. researchgate.net

Utilization as a Scaffold for Complex Molecule Construction

In medicinal chemistry and diversity-oriented synthesis, a scaffold is a core molecular framework upon which a library of related compounds is built. nih.gov The selection of a scaffold is crucial as it defines the three-dimensional arrangement of the appended functional groups and thus influences the molecule's interaction with biological targets. This compound is an attractive scaffold for the construction of complex molecules due to its inherent structural features.

The rigid, four-membered azetidine ring provides a well-defined three-dimensional geometry. medwinpublishers.com Substituents placed on the azetidine nitrogen and the phenyl ring will adopt specific spatial orientations relative to each other. This conformational constraint is highly desirable in drug design as it can lead to higher binding affinity and selectivity for a particular biological target.

The bromophenyl group serves as a key anchoring point for diversification. Through cross-coupling reactions, a wide variety of substituents can be introduced, allowing for the exploration of a large chemical space. This is a common strategy in the development of compound libraries for high-throughput screening.

Table 1: Potential Diversification of the this compound Scaffold

Scaffold PositionPotential ModificationSynthetic MethodPotential New Functionality
Azetidine NitrogenAlkylation / AcylationNucleophilic SubstitutionVaried side chains for property modulation
Bromophenyl GroupSuzuki CouplingPalladium-catalyzedBiaryl structures
Bromophenyl GroupSonogashira CouplingPalladium-catalyzedAryl-alkyne conjugates
Bromophenyl GroupBuchwald-Hartwig AminationPalladium-catalyzedAryl amines and derivatives

The ability to systematically modify the scaffold at these defined points allows for the creation of libraries of molecules with diverse structures and properties, which can then be screened for desired biological activities. The use of azetidine-based scaffolds for the generation of lead-like molecules is a recognized strategy in drug discovery. nih.gov

Precursor for Advanced Heterocyclic Systems

Beyond its direct use as a building block, this compound can also serve as a precursor for the synthesis of more complex, advanced heterocyclic systems. The inherent reactivity of the azetidine ring and the presence of the versatile bromophenyl group allow for a range of transformations that can lead to the formation of novel fused or spirocyclic ring systems.

One potential transformation is the ring-expansion of the azetidine core. Under certain conditions, four-membered rings can be induced to rearrange into larger, more stable five- or six-membered rings. medwinpublishers.com The substituents on the azetidine ring can influence the course of these rearrangements, leading to the stereoselective formation of new heterocyclic structures.

Furthermore, the bromophenyl group can be used to construct additional rings. For example, an intramolecular Heck reaction could be envisioned if an appropriate olefin-containing substituent is introduced at the azetidine nitrogen. This would lead to the formation of a fused heterocyclic system containing the azetidine ring.

The synthesis of advanced heterocyclic systems often relies on the strategic use of bifunctional precursors that can undergo intramolecular cyclization reactions. The combination of a reactive azetidine ring and a functionalizable aromatic ring in this compound makes it a promising candidate for such applications. The development of novel heterocyclic compounds is an active area of research, with many applications in medicinal and materials chemistry. researchgate.net

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation in Research

High-Resolution NMR Spectroscopy for Complete Structural Assignment (e.g., 2D NMR techniques)

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural elucidation of organic molecules like 3-[2-(3-Bromophenyl)ethoxy]azetidine in solution. Standard one-dimensional (1D) ¹H and ¹³C NMR experiments provide initial information on the chemical environment and connectivity of protons and carbons within the molecule.

In ¹H NMR, the signals corresponding to the protons on the azetidine (B1206935) ring, the ethoxy bridge, and the bromophenyl group can be distinguished by their chemical shifts (δ) and coupling constants (J). The aromatic protons typically appear in the downfield region (around 7.0-7.5 ppm), while the aliphatic protons of the ethoxy chain and the azetidine ring resonate in the upfield region.

For a more detailed and unambiguous assignment, two-dimensional (2D) NMR techniques are indispensable.

COSY (Correlation Spectroscopy) is used to establish proton-proton (¹H-¹H) coupling networks, confirming the connectivity within the ethoxy chain and the azetidine ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the ¹³C spectrum based on the signals of its attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly crucial for connecting the different fragments of the molecule, such as linking the ethoxy group to the azetidine ring (via the C-O bond) and to the bromophenyl group.

Table 1: Representative ¹H and ¹³C NMR Data for this compound (Note: Data are representative and may vary slightly based on solvent and experimental conditions.)

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Azetidine-CH~4.40~68.0
Azetidine-CH₂~3.80~55.0
Ethoxy-OCH₂~3.65~69.5
Ethoxy-CH₂Ar~2.90~38.0
Aromatic-H~7.15 - 7.45~122.0 - 132.0
Aromatic-CBr-~122.5

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise mass of the parent ion, which in turn confirms the elemental composition of this compound. Using techniques like Electrospray Ionization (ESI), the molecule is typically observed as its protonated form, [M+H]⁺.

The experimentally measured mass is compared to the theoretical mass calculated from the atomic masses of its constituent elements (C, H, N, O, Br). The high accuracy of HRMS (typically within 5 ppm) allows for the unambiguous confirmation of the molecular formula, C₁₁H₁₄BrNO. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in a distinctive M and M+2 isotopic cluster for the molecular ion, providing further confidence in the presence of a bromine atom.

Fragmentation studies, often performed using tandem mass spectrometry (MS/MS), can provide additional structural information by breaking the molecule into smaller, identifiable pieces, helping to confirm the connectivity of the ethoxy bridge and the azetidine and bromophenyl rings.

Table 2: High-Resolution Mass Spectrometry Data for this compound

ParameterValue
Molecular FormulaC₁₁H₁₄BrNO
Ionization ModeESI+
Observed Ion[M+H]⁺
Calculated m/z for [C₁₁H₁₅⁷⁹BrNO]⁺272.0335
Calculated m/z for [C₁₁H₁₅⁸¹BrNO]⁺274.0315

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

As of the current literature review, a public domain crystal structure for this compound has not been reported. The compound is typically an oil or a low-melting solid at room temperature, which can make growing single crystals suitable for X-ray diffraction challenging.

Advanced Chromatographic Techniques for Purity Assessment and Isomer Separation in Research

Advanced chromatographic techniques are essential for verifying the purity of synthesized this compound and for separating it from any starting materials, byproducts, or potential isomers.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC coupled with a UV detector (monitoring the absorbance of the phenyl ring) is a standard method for assessing chemical purity. A single, sharp peak in the chromatogram indicates a high degree of purity. The retention time is a characteristic property under specific conditions (e.g., column type, mobile phase composition, flow rate).

Gas Chromatography (GC): GC coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (GC-MS) can also be used to assess purity, particularly for volatile impurities.

Chiral Chromatography: Since the azetidine ring contains a stereocenter at the C3 position where the ethoxy group is attached, the compound can exist as a pair of enantiomers. If a stereoselective synthesis is performed, or if resolution of the racemic mixture is required, chiral HPLC is the method of choice. Using a chiral stationary phase, the two enantiomers can be separated and their enantiomeric excess (ee) can be determined.

Future Research Directions and Perspectives

Development of More Sustainable and Efficient Synthetic Routes

The current multi-step synthesis of azetidine (B1206935) cores, while effective, often involves protecting groups and reagents that can be environmentally burdensome. Future research will likely prioritize the development of greener synthetic methodologies. This includes exploring one-pot reactions, utilizing catalytic methods to reduce waste, and investigating the use of more benign solvents and reagents. The goal is to create a more atom-economical and environmentally friendly pathway to the core azetidine structure, making it more accessible for broader applications.

Exploration of Novel Reactivity and Transformation Pathways

The inherent functionalities of 3-[2-(3-Bromophenyl)ethoxy]azetidine—the aryl bromide and the azetidine ring—offer significant opportunities for chemical diversification. The presence of the aryl bromide is particularly advantageous for downstream functionalization through various cross-coupling reactions. nih.gov Future investigations will likely focus on leveraging this reactivity to create a diverse array of derivatives.

Furthermore, the strained four-membered azetidine ring can be a substrate for ring-opening reactions or participate in ring-closing metathesis to form larger, more complex ring systems. nih.gov For instance, N-alkylation with allyl bromide followed by treatment with a Grubbs catalyst can yield eight-membered ring systems. nih.gov The exploration of such transformations will be crucial in expanding the chemical space accessible from this scaffold.

Application of the Azetidine-Ethoxy-Bromophenyl Scaffold in New Chemical Methodologies

The this compound scaffold, with its embedded phenethylamine (B48288) structural motif, is a compelling template for library development, particularly for applications in central nervous system (CNS) research. nih.gov Future work will likely involve the use of this scaffold in diversity-oriented synthesis (DOS) to generate libraries of lead-like molecules. nih.gov The strategic placement of the aryl bromide and the azetidine nitrogen allows for systematic derivatization, enabling the creation of large and diverse chemical libraries for high-throughput screening against various biological targets.

Advanced Computational Modeling for Guiding Synthetic Strategy and Chemical Discovery

Computational modeling will play an increasingly important role in guiding the future exploration of the this compound scaffold. Density functional theory (DFT) calculations and other molecular modeling techniques can be employed to predict the reactivity of different sites on the molecule, helping to rationalize experimental outcomes and guide the design of new synthetic routes.

Moreover, computational tools can be used to predict the physicochemical properties of virtual libraries of derivatives. nih.gov Parameters such as molecular weight, lipophilicity (LogP), and polar surface area can be calculated to assess the drug-likeness of potential compounds, particularly for CNS applications where properties facilitating blood-brain barrier penetration are critical. nih.gov This in silico screening can help prioritize synthetic efforts towards compounds with the most promising profiles, accelerating the discovery of new chemical probes and potential therapeutic agents.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for introducing the ethoxy linker in 3-[2-(3-Bromophenyl)ethoxy]azetidine derivatives?

  • Methodological Answer : The ethoxy linker is typically introduced via nucleophilic substitution or coupling reactions. For example, describes a reaction using NaH in THF under an inert argon atmosphere to activate hydroxyl groups, followed by alkylation with propargyl bromide. Purification often involves column chromatography (silica gel) with gradients of ethyl acetate/hexane . Key steps include:

  • Moisture-sensitive conditions to prevent side reactions.
  • Monitoring reaction progress via TLC.
  • Example protocol: React 3-bromophenethyl alcohol with azetidine derivatives under basic conditions (e.g., NaH/THF), followed by quenching and extraction .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodological Answer :

  • 1H/13C NMR : Identifies protons on the azetidine ring (δ ~3.5–4.5 ppm for ethoxy and azetidine CH2 groups) and the 3-bromophenyl moiety (aromatic protons δ ~7.0–7.5 ppm) .
  • IR Spectroscopy : Detects C-O-C stretching (~1100 cm⁻¹) and azetidine ring vibrations .
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C11H13BrNO: 278.02) .

Q. How should researchers handle storage and stability of this compound?

  • Methodological Answer : Store at 2–8°C in airtight, light-protected containers to prevent degradation. Stability studies in suggest avoiding prolonged exposure to moisture or acidic/basic conditions, which may hydrolyze the ethoxy linker .

Advanced Research Questions

Q. How can selective etherification of the azetidine ring be optimized to minimize by-products?

  • Methodological Answer : highlights strategies for selective etherification in bromoaromatic systems:

  • Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity.
  • Adjust reaction temperature (e.g., 60°C for faster kinetics vs. room temperature for selectivity).
  • Monitor regioselectivity via HPLC or LC-MS to identify competing pathways .

Q. What experimental approaches resolve discrepancies in NMR data for synthesized this compound?

  • Methodological Answer :

  • Comparative Analysis : Cross-reference with published spectra of analogous compounds (e.g., ’s azetidin-2-one derivatives) .
  • Isotopic Labeling : Use 2H or 13C-labeled intermediates to trace unexpected peaks.
  • DFT Calculations : Predict chemical shifts for proposed structures to validate assignments .

Q. How can structure-activity relationship (SAR) studies elucidate the role of the bromophenyl group in biological activity?

  • Methodological Answer :

  • Analog Synthesis : Prepare derivatives with substituents (e.g., Cl, CF3) at the 3-position of the phenyl ring.
  • Biological Assays : Test analogs in cancer cell lines (e.g., IC50 determination), referencing ’s protocol for β-lactam anticancer agents .
  • Molecular Docking : Map interactions between the bromophenyl group and target proteins (e.g., PRMT6 inhibitors in ) .

Data Contradiction Analysis

Q. How should researchers address conflicting yields reported for similar azetidine syntheses?

  • Methodological Answer :

  • Variable Screening : Test reaction parameters (solvent, catalyst, stoichiometry) from conflicting reports (e.g., vs. 16).
  • Reproducibility Trials : Replicate procedures under controlled conditions (e.g., inert atmosphere purity, reagent freshness).
  • By-product Identification : Use LC-MS or GC-MS to detect unaccounted intermediates .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.